4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene
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Overview
Description
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C23H24O4 and a molecular weight of 364.44 g/mol It is characterized by its complex structure, which includes two methoxyphenyl groups and a dimethoxybenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methoxybenzyl cation acts as the electrophile and the dimethoxybenzene as the nucleophile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings provide a rigid scaffold that can interact with hydrophobic pockets in target proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: A simpler compound with two methoxy groups on a benzene ring.
4-Methoxybenzyl Chloride: A precursor used in the synthesis of 4-Bis(4-methoxyphenyl)methyl-1,3-dimethoxybenzene.
4,4’-Dimethoxydiphenylmethane: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of two methoxyphenyl groups and a dimethoxybenzene core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H24O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[bis(4-methoxyphenyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C23H24O4/c1-24-18-9-5-16(6-10-18)23(17-7-11-19(25-2)12-8-17)21-14-13-20(26-3)15-22(21)27-4/h5-15,23H,1-4H3 |
InChI Key |
DAPAOKGEBNAOGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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